Cas no 2125748-58-3 (1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 3-pyridinepropanoate)

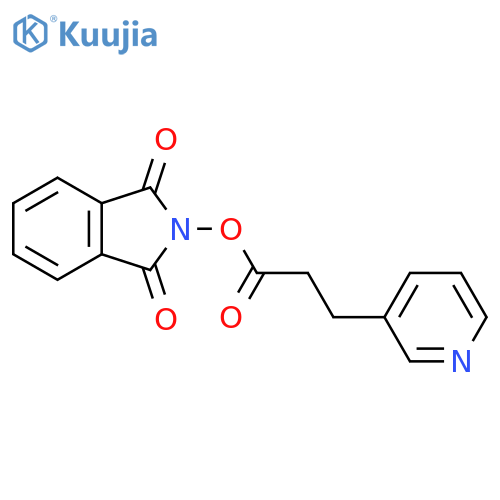

2125748-58-3 structure

商品名:1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 3-pyridinepropanoate

CAS番号:2125748-58-3

MF:C16H12N2O4

メガワット:296.277483940125

CID:6447864

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 3-pyridinepropanoate 化学的及び物理的性質

名前と識別子

-

- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 3-pyridinepropanoate

-

- インチ: 1S/C16H12N2O4/c19-14(8-7-11-4-3-9-17-10-11)22-18-15(20)12-5-1-2-6-13(12)16(18)21/h1-6,9-10H,7-8H2

- InChIKey: XZXUFDAJBSOQMC-UHFFFAOYSA-N

- ほほえんだ: C1=NC=CC=C1CCC(ON1C(=O)C2=C(C1=O)C=CC=C2)=O

じっけんとくせい

- 密度みつど: 1.41±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ゆうかいてん: 111-115 °C(Solvent: Ethyl acetate)

- ふってん: 495.1±47.0 °C(Predicted)

- 酸性度係数(pKa): 5.18±0.10(Predicted)

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 3-pyridinepropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6514303-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)propanoate |

2125748-58-3 | 2.5g |

$332.0 | 2023-06-01 | ||

| Enamine | EN300-6514303-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)propanoate |

2125748-58-3 | 0.1g |

$150.0 | 2023-06-01 | ||

| Enamine | EN300-6514303-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)propanoate |

2125748-58-3 | 0.25g |

$156.0 | 2023-06-01 | ||

| Enamine | EN300-6514303-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)propanoate |

2125748-58-3 | 5g |

$493.0 | 2023-06-01 | ||

| Enamine | EN300-6514303-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)propanoate |

2125748-58-3 | 0.5g |

$163.0 | 2023-06-01 | ||

| Enamine | EN300-6514303-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)propanoate |

2125748-58-3 | 1g |

$169.0 | 2023-06-01 | ||

| Enamine | EN300-6514303-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)propanoate |

2125748-58-3 | 10g |

$733.0 | 2023-06-01 |

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 3-pyridinepropanoate 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

2125748-58-3 (1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 3-pyridinepropanoate) 関連製品

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬